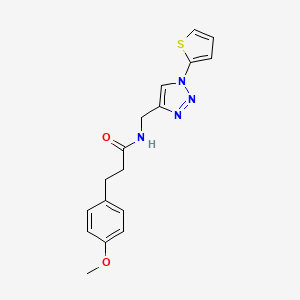

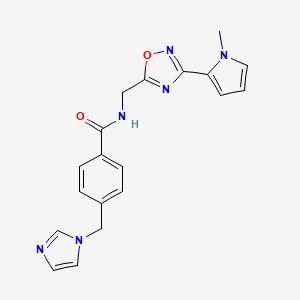

![molecular formula C42H48N6O10S2 B2503202 4-[4-[[4-[4-[[4-(4-乙氧羰基哌嗪-1-基)磺酰基苯甲酰]氨基]-3-甲基苯基]-2-甲基苯基]氨基甲酰基]苯基]磺酰基哌嗪-1-羧酸乙酯 CAS No. 477295-90-2](/img/structure/B2503202.png)

4-[4-[[4-[4-[[4-(4-乙氧羰基哌嗪-1-基)磺酰基苯甲酰]氨基]-3-甲基苯基]-2-甲基苯基]氨基甲酰基]苯基]磺酰基哌嗪-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound , Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, is a complex molecule that likely exhibits a range of biological activities due to its structural features, which include multiple aromatic rings, sulfonyl groups, and a piperazine moiety. The presence of these functional groups suggests that the compound could be involved in various chemical reactions and may have significant pharmacological properties.

Synthesis Analysis

The synthesis of complex molecules such as the one described often involves multi-step reactions that can include the formation of amide bonds, sulfonamide linkages, and the introduction of ester groups. For example, the synthesis of related compounds has been demonstrated through the use of intermediates like 4-aminobenzenesulfonamide, which can be further reacted to create a variety of sulfonamide derivatives with potential biological activities . Additionally, the use of piperazine as a building block is common in medicinal chemistry, as seen in the preparation of N-substituted derivatives of 1-ethylsulfonylpiperazine, which have been explored for their potential as antishock agents .

Molecular Structure Analysis

The molecular structure of the compound includes several chiral centers, which can lead to the existence of multiple stereoisomers. The biological activity of these isomers can vary significantly, as observed in the case of chiral isomers of related compounds where the S-isomer has been found to be more potent than the R-isomer . The presence of aromatic rings and sulfonyl groups is indicative of potential interactions with biological receptors, as aromatic interactions and hydrogen bonding can play a crucial role in receptor binding.

Chemical Reactions Analysis

Compounds with sulfonyl groups and piperazine rings are known to undergo various chemical reactions. For instance, sulfonamides can be transformed into sulfones, which can exhibit different biological activities . The piperazine ring can be modified through reactions such as alkylation or acylation, leading to a diverse array of derivatives with unique properties . The presence of ester groups also allows for hydrolysis reactions, which can be relevant in the metabolic processing of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its functional groups. The sulfonyl and carbonyl groups can contribute to the compound's solubility in water and organic solvents, as well as its overall stability. The piperazine ring can impact the basicity of the molecule, which in turn can affect its absorption and distribution in biological systems. The molecular weight, lipophilicity, and the potential for forming hydrogen bonds are all important factors that would determine how the compound interacts with biological targets and how it is metabolized .

科学研究应用

合成和生物活性

对于具有类似结构复杂性的化合物,研究通常探索它们的合成和潜在生物活性。例如,带有磺酰胺、哌嗪和羧酸盐官能团的化合物因其抗菌和抗癌特性而受到研究。此类研究强调了这些化合物在开发新治疗剂方面的潜力(M. E. Azab、M. Youssef、E. A. El-Bordany,2013)[https://consensus.app/papers/synthesis-antibacterial-evaluation-novel-heterocyclic-azab/f931469cddf151fb8e645166242c8d04/?utm_source=chatgpt]

化学合成技术

化学合成技术的进步对于复杂分子的创建和研究至关重要。微波辅助合成以及哌嗪和羧酸盐衍生物新合成途径的探索证明了该领域正在不断发展。这些方法促进了具有潜在医学和材料科学应用的化合物的有效生产(Serap Başoğlu、Serdar Ulker、S. Alpay-Karaoglu、N. Demirbas,2013)[https://consensus.app/papers/microwaveassisted-synthesis-molecules-containing-acid-başoğlu/44fc845c6faa5d04b8c188ec06328045/?utm_source=chatgpt]

在药物发现中的潜力

化合物中存在的结构元素,例如哌嗪和磺酰基,通常存在于具有显着药理活性的分子中。对类似化合物的研究导致了新药的发现,这些新药可用于治疗各种疾病。对这些分子框架的详细研究有助于了解其作用机制和潜在治疗价值(Y. Liao、H. Böttcher、J. Harting、H. Greiner、C. van Amsterdam、T. Cremers、S. Sundell、J. März、W. Rautenberg、H. Wikström,2000)[https://consensus.app/papers/potent-5ht1b1d-antagonists-chemistry-evaluation-liao/a1a4f3507579544995dbfc2e04120be7/?utm_source=chatgpt]

属性

IUPAC Name |

ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H48N6O10S2/c1-5-57-41(51)45-19-23-47(24-20-45)59(53,54)35-13-7-31(8-14-35)39(49)43-37-17-11-33(27-29(37)3)34-12-18-38(30(4)28-34)44-40(50)32-9-15-36(16-10-32)60(55,56)48-25-21-46(22-26-48)42(52)58-6-2/h7-18,27-28H,5-6,19-26H2,1-4H3,(H,43,49)(H,44,50) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZUZANHPABETQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C4=CC(=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCN(CC6)C(=O)OCC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H48N6O10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

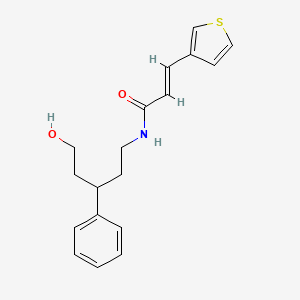

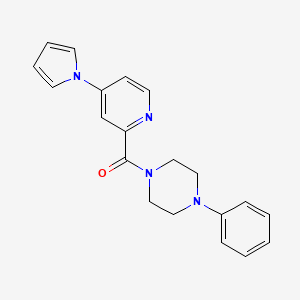

![3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2503119.png)

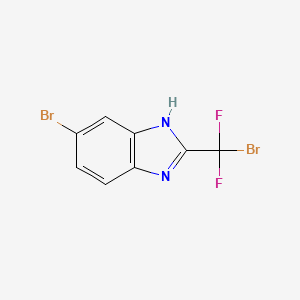

![2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2503120.png)

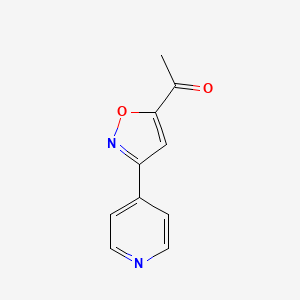

![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2503125.png)

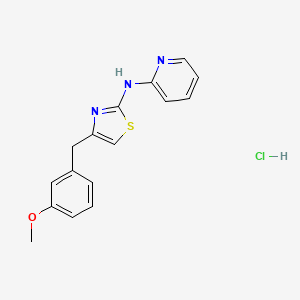

![2-{[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol](/img/structure/B2503130.png)

![N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2503132.png)

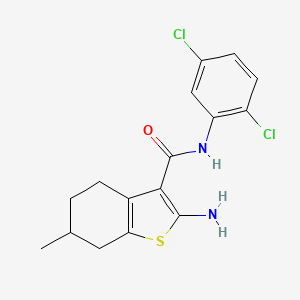

![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2503133.png)